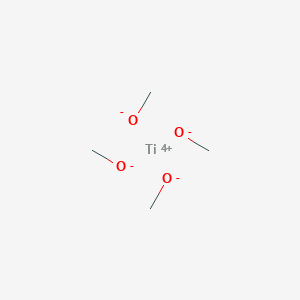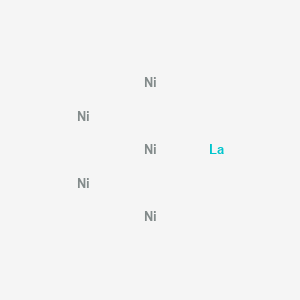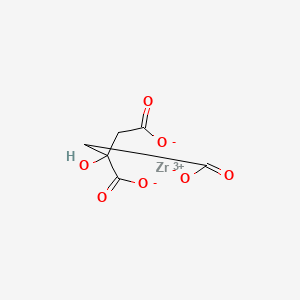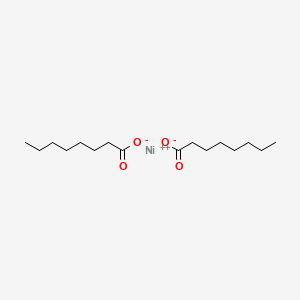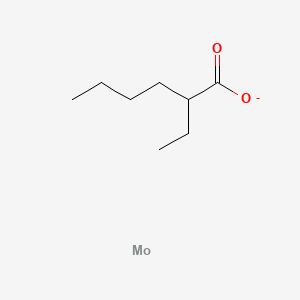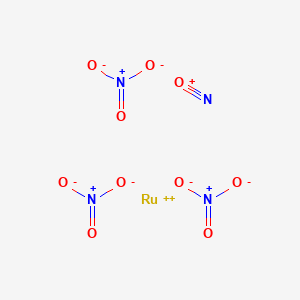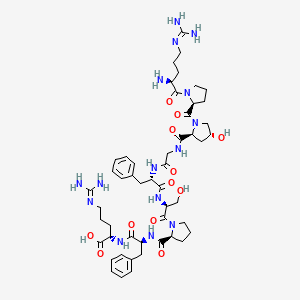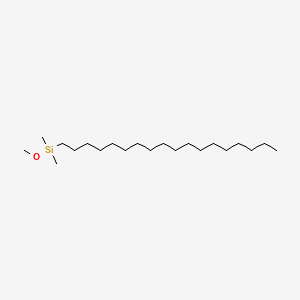
2-Chloro-2,2-diphenylacetyl chloride
Vue d'ensemble
Description
2-Chloro-2,2-diphenylacetyl chloride is a chemical compound with the molecular formula C14H10Cl2O . It appears as a clear yellow liquid .
Molecular Structure Analysis
The molecular structure of 2-Chloro-2,2-diphenylacetyl chloride consists of two phenyl groups (C6H5) attached to a central carbon atom, which is also attached to a chlorine atom and a carbonyl group (C=O). Another chlorine atom is attached to the central carbon .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-2,2-diphenylacetyl chloride are not detailed in the available resources, it’s known that it’s used in the synthesis of other compounds .Physical And Chemical Properties Analysis
2-Chloro-2,2-diphenylacetyl chloride is a clear yellow liquid . It has a molecular weight of 265.138 g/mol . The compound has a boiling point of 193°C at 27 mmHg and a melting point of 48-50°C .Applications De Recherche Scientifique
Protective Reagent for Sugars
2-Chloro-2,2-diphenylacetyl chloride is utilized as a protective reagent for sugars like methyl α-D-glucopyranoside and methyl α-D-mannopyranoside. It demonstrates good regioselectivity and the resulting diphenylacetyl esters can be removed under mild conditions, preserving other sensitive groups in the molecule (Santoyo-González et al., 1994).
Synthesis of Indolinone Derivatives
This compound is involved in the preparation of N-aryl-α-chloro-α,α-diphenylacetimidoyl chlorides, which are intermediates in synthesizing 3,3-diphenyl-2-indolinone derivatives. This pathway offers a higher yield compared to other methods, highlighting its efficiency in organic synthesis (ShiraishiShinsaku & SuzukiYukio, 1978).
Synthesis of N-Substituted Indole Derivatives
2-Chloro-2,2-diphenylacetyl chloride is used in acylation reactions to produce N-substituted indole derivatives. These derivatives have been explored for their potential effects on arterial blood pressure and anti-inflammatory activities, demonstrating the compound's role in medicinal chemistry (El-Diwani et al., 1992).
Solvolysis Studies
This compound has been studied extensively in the context of solvolysis, which is a fundamental reaction in organic chemistry. Research on its solvolysis rates contributes to understanding reaction mechanisms and solvent effects, crucial for designing efficient synthetic routes (D’Souza et al., 2008).
Preparation of Thiourea Derivatives
It is also used in the preparation of N-(2,2-diphenylacetyl)-N'-substituted thiourea derivatives. These compounds have been characterized and analyzed for their potential applications, including their crystal structures, which are important for understanding the material properties (Mansuroğlu et al., 2009).
Synthesis of Potassium Complexes
The compound is utilized in synthesizing potassium complexes with 2-diphenylacetyl-1,3-indandione. Such research contributes to the development of new materials with potential applications in catalysis and materials science (Palkina & Kochetov, 2010).
Safety And Hazards
2-Chloro-2,2-diphenylacetyl chloride is classified as a skin corrosive and serious eye damage substance. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye, and face protection .
Propriétés
IUPAC Name |
2-chloro-2,2-diphenylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c15-13(17)14(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHKZAUDRWRXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183261 | |
| Record name | Acetyl chloride, chlorodiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2,2-diphenylacetyl chloride | |
CAS RN |
2902-98-9 | |
| Record name | α-Chloro-α-phenylbenzeneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2902-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl chloride, chlorodiphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002902989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2902-98-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetyl chloride, chlorodiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-chloro-α,α-diphenylacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-2,2-Diphenylacetyl Chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDU827PD7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




